Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is efficient and yields the desired indole derivative with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the nitro and hydroxy groups.
6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains a bromine and phenylsulfanylmethyl group, offering different chemical properties.
Uniqueness
Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
652969-90-9 |
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Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
ethyl 1-hydroxy-2-methyl-6-nitroindole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O5/c1-3-19-12(15)11-7(2)13(16)10-6-8(14(17)18)4-5-9(10)11/h4-6,16H,3H2,1-2H3 |
InChI Key |
YVXLJCKPPBYVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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